molecular formula C24H24BrNO6 B11219212 (5-bromofuran-2-yl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(5-bromofuran-2-yl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11219212
M. Wt: 502.4 g/mol
InChI Key: XHJYOSZRLFZCCR-UHFFFAOYSA-N
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Description

2-(5-BROMOFURAN-2-CARBONYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound with potential applications in various scientific fields. This compound features a bromofuran moiety, a dimethoxy group, and a tetrahydroisoquinoline structure, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMOFURAN-2-CARBONYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves multiple steps, starting with the preparation of the bromofuran moiety. One common method involves the bromination of furan-2-carboxaldehyde using bromine in the presence of a solvent like dichloromethane . The resulting 5-bromofuran-2-carboxaldehyde is then subjected to further reactions to introduce the dimethoxy and tetrahydroisoquinoline groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(5-BROMOFURAN-2-CARBONYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the furan ring.

Scientific Research Applications

2-(5-BROMOFURAN-2-CARBONYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-BROMOFURAN-2-CARBONYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furaldehyde: A simpler compound with a similar bromofuran structure.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the bromofuran and methoxyphenoxy groups.

Uniqueness

2-(5-BROMOFURAN-2-CARBONYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24BrNO6

Molecular Weight

502.4 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C24H24BrNO6/c1-28-18-6-4-5-7-19(18)31-14-17-16-13-22(30-3)21(29-2)12-15(16)10-11-26(17)24(27)20-8-9-23(25)32-20/h4-9,12-13,17H,10-11,14H2,1-3H3

InChI Key

XHJYOSZRLFZCCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(O4)Br)OC)OC

Origin of Product

United States

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